molecular formula C2HF3O2 B043077 Trifluoroacetic acid-d CAS No. 599-00-8

Trifluoroacetic acid-d

Cat. No. B043077
CAS RN: 599-00-8
M. Wt: 115.03 g/mol
InChI Key: DTQVDTLACAAQTR-DYCDLGHISA-N
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Patent
US07732434B2

Procedure details

The intermediate (24 mg) from Step 1(C) was dissolved in 2 mL of TFA and DCM mixture (1:1). The resulted solution was stirred at room temperature for 1 h. TFA and DCM were evaporated in vacuo to give a crude product, which was purified by preparative HPLC to give the title compound as a TFA salt (19.9 mg).
Name
intermediate
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[NH:35][CH2:34][C:33]2[CH:36]=[C:37]([Cl:38])[C:30](=[C:31]([Cl:39])[CH:32]=2)[NH:29][C:28](=[O:40])[CH2:27][N:26](C(OC(C)(C)C)=O)[CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:48]=[CH:49][C:17](=[CH:18][CH:19]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1)=O)(C)(C)C.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]>C(Cl)Cl>[NH2:8][C:9]1[NH:35][CH2:34][C:33]2[CH:32]=[C:31]([Cl:39])[C:30](=[C:37]([Cl:38])[CH:36]=2)[NH:29][C:28](=[O:40])[CH2:27][NH:26][CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:19]=[CH:18][C:17](=[CH:49][CH:48]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]

Inputs

Step One
Name
intermediate
Quantity
24 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC(C2=C(ON=C2C2=CC=C(OCC=CCN(CC(NC3=C(C=C(CN1)C=C3Cl)Cl)=O)C(=O)OC(C)(C)C)C=C2)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulted solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA and DCM were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(C2=C(ON=C2C2=CC=C(OCC=CCNCC(NC3=C(C=C(CN1)C=C3Cl)Cl)=O)C=C2)C)=O
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732434B2

Procedure details

The intermediate (24 mg) from Step 1(C) was dissolved in 2 mL of TFA and DCM mixture (1:1). The resulted solution was stirred at room temperature for 1 h. TFA and DCM were evaporated in vacuo to give a crude product, which was purified by preparative HPLC to give the title compound as a TFA salt (19.9 mg).
Name
intermediate
Quantity
24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[NH:35][CH2:34][C:33]2[CH:36]=[C:37]([Cl:38])[C:30](=[C:31]([Cl:39])[CH:32]=2)[NH:29][C:28](=[O:40])[CH2:27][N:26](C(OC(C)(C)C)=O)[CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:48]=[CH:49][C:17](=[CH:18][CH:19]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1)=O)(C)(C)C.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]>C(Cl)Cl>[NH2:8][C:9]1[NH:35][CH2:34][C:33]2[CH:32]=[C:31]([Cl:39])[C:30](=[C:37]([Cl:38])[CH:36]=2)[NH:29][C:28](=[O:40])[CH2:27][NH:26][CH2:25][CH:24]=[CH:23][CH2:22][O:21][C:20]2[CH:19]=[CH:18][C:17](=[CH:49][CH:48]=2)[C:16]2[C:12](=[C:13]([CH3:50])[O:14][N:15]=2)[C:11](=[O:51])[N:10]=1.[C:52]([OH:58])([C:54]([F:57])([F:56])[F:55])=[O:53]

Inputs

Step One
Name
intermediate
Quantity
24 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=NC(C2=C(ON=C2C2=CC=C(OCC=CCN(CC(NC3=C(C=C(CN1)C=C3Cl)Cl)=O)C(=O)OC(C)(C)C)C=C2)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulted solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA and DCM were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(C2=C(ON=C2C2=CC=C(OCC=CCNCC(NC3=C(C=C(CN1)C=C3Cl)Cl)=O)C=C2)C)=O
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.